2-Chloro-4-(2-hydroxyphenyl)phenol
Description
2-Chloro-4-(2-hydroxyphenyl)phenol is a chlorinated phenolic compound characterized by a hydroxyl group at the ortho position of one phenyl ring and a chlorine substituent at the para position of another phenyl ring.
Properties
IUPAC Name |
2-chloro-4-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWPRBNKNEOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685835 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522629-58-9 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation: A Foundation for Biphenyl Framework Construction
Friedel-Crafts reactions remain a cornerstone for constructing aromatic carbon-carbon bonds. In the context of 2-chloro-4-(2-hydroxyphenyl)phenol, this method enables the coupling of chlorinated and hydroxylated aromatic precursors. For instance, methyl-phenoxide (4-methoxyphenol) and parachlorobenzoyl chloride have been utilized in a Friedel-Crafts acylation to form 4-chloro-4'-methoxybenzophenone, which undergoes demethylation to yield 4-chloro-4'-hydroxybenzophenone . Adapting this approach, a similar strategy could involve:
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Protection of hydroxyl groups : Methyl ether formation at strategic positions to direct electrophilic substitution.
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Friedel-Crafts acylation : Reaction of a chlorinated benzoyl chloride with a methoxy-substituted phenol under Lewis acid catalysis (e.g., AlCl₃).
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Demethylation : Hydrolysis of methoxy groups using elevated temperatures (130–140°C) in a one-pot system .
Key parameters from analogous syntheses include:
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Solvent : Chlorobenzene, which acts as both solvent and participant in azeotropic water removal.
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Catalyst : Aluminum chloride (1.0–1.1 equivalents) for facilitating acylation.
Acid-Catalyzed Coupling: Leveraging Protic and Lewis Acid Synergy
Protic acids, such as hydrogen chloride or methanesulfonic acid, paired with Lewis acids (e.g., AlCl₃), enhance electrophilic substitution efficiency. A patent detailing the synthesis of triazine derivatives highlights the use of cyanuric chloride to introduce chlorine atoms into phenolic frameworks . For this compound, this approach could involve:
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Chlorination : Reaction of a dihydroxybiphenyl intermediate with cyanuric chloride under controlled basic conditions.
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Acid catalysis : Use of HCl/AlCl₃ to stabilize intermediates and direct regioselectivity.
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Purification : Recrystallization from isopropanol or methanol to isolate the product .
Critical data points from this methodology include:
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Temperature range : 70–170°C for optimal reaction progression.
Regioselective Chlorination: Addressing Substituent Directing Effects
The positioning of chlorine in this compound necessitates careful control over electrophilic substitution. Hydroxyl groups, being ortho/para-directing, complicate regioselectivity. A two-step strategy could mitigate this:
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Protection : Convert one hydroxyl group to a methyl ether to alter directing effects.
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Chlorination : Introduce chlorine at the desired position using Cl₂ or SOCl₂ in the presence of AlCl₃.
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Deprotection : Hydrolyze the methyl ether under acidic conditions.
Challenges include avoiding over-chlorination and ensuring mono-substitution. Yields for analogous chlorinations range from 60–85%, contingent on substrate reactivity .
The table below synthesizes data from referenced methodologies, extrapolated for this compound:
Challenges and Optimization Strategies
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Regioselectivity : Competing directing effects of hydroxyl and chlorine substituents necessitate protective group strategies or sequential functionalization.
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Purification : Biphenyl derivatives often require multiple recrystallizations or chromatographic separations due to polar byproducts.
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Scalability : One-pot systems, as demonstrated in Friedel-Crafts protocols , enhance scalability by reducing intermediate isolation steps.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-hydroxyphenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium amide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Antiseptic and Disinfectant Uses
Chloroxylenol is widely recognized for its antiseptic properties. It is commonly used in various formulations for skin antiseptics and disinfectants. Its effectiveness against a broad spectrum of bacteria makes it suitable for:
- Hospital Disinfectants : Used in cleaning surfaces and surgical instruments to prevent infections.
- Household Products : Found in products like hand sanitizers and surface cleaners.
Case Study : A study published in the Journal of Hospital Infection demonstrated that chloroxylenol-based disinfectants significantly reduced bacterial load on surfaces compared to traditional cleaning agents .
Pharmaceutical Applications
Chloroxylenol is utilized in the pharmaceutical industry for its antimicrobial properties. It is often included in formulations for:
- Topical Antiseptics : Effective in treating minor cuts and abrasions.
- Preservatives : Used in some pharmaceutical preparations to prevent microbial growth.
Research Findings : A clinical trial reported in Clinical Therapeutics evaluated a chloroxylenol-containing ointment for treating infected wounds, showing a marked improvement in healing rates compared to control groups .
Veterinary Medicine
In veterinary medicine, chloroxylenol is used as a disinfectant and antiseptic agent for treating infections in animals. Its application includes:
- Animal Hygiene Products : Used in disinfectants for animal housing and equipment.
- Wound Care Products : Effective for treating skin infections in livestock and pets.
Case Study : Research published in Veterinary Microbiology highlighted the efficacy of chloroxylenol in reducing bacterial infections in post-surgical care for pets .
Industrial Applications
Chloroxylenol is also employed in various industrial applications due to its fungicidal properties. Key areas include:
- Wood Preservation : Used as a biocide to protect wood from fungal decay.
- Textile Industry : Incorporated as a preservative to prevent microbial growth on textiles.
Data Table: Applications of Chloroxylenol
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Antiseptic | Hospital disinfectants | Effective against Gram-positive and Gram-negative bacteria |
| Pharmaceutical | Topical antiseptics | Promotes healing in infected wounds |
| Veterinary Medicine | Wound care products | Reduces infection rates post-surgery |
| Industrial | Wood preservation | Protects against fungal decay |
| Textile Industry | Microbial growth prevention | Preserves quality of textiles |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-hydroxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, leading to disruption of membrane integrity and function .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: Presumed to be C₁₂H₉ClO₂ (inferred from similar compounds like 2-chloro-4-phenylphenol ).
- Substituents : A chlorine atom at the para position and a 2-hydroxyphenyl group at the adjacent position, creating a di-substituted aromatic system.
- Potential Applications: Chlorophenols are widely used as intermediates in pharmaceuticals, agrochemicals, and dye synthesis. The hydroxyl group may enhance solubility in polar solvents, while the chlorine atom could influence electronic properties and reactivity .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Chloro-4-(2-hydroxyphenyl)phenol with analogous chlorophenols and derivatives:
Calculated based on structural analogs. *Estimated based on phenol’s pKa (~10) and electron-withdrawing effects of Cl and hydroxyl groups .
Key Observations :
Acidity: The chlorine and hydroxyl groups in this compound likely lower its pKa compared to phenol (pKa ~10), making it more acidic than 2-Chloro-4-phenylphenol (pKa ~9.5). The nitro group in 2-Chloro-4-nitrophenol further reduces pKa to ~6.0–7.0 due to stronger electron-withdrawing effects . Fluorine substituents (e.g., in 2-Chloro-4-(3,5-difluorophenyl)phenol) may slightly increase acidity compared to non-fluorinated analogs .
Solubility: The hydroxyl group in this compound enhances polarity, improving solubility in polar solvents like ethanol or DMSO compared to 2-Chloro-4-phenylphenol . Nitro- or fluorine-substituted derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-(2-hydroxyphenyl)phenol, and how can reaction conditions be optimized?
A multi-step synthesis approach is common. For example, halogenated acetophenones can be reacted with substituted phenols under basic conditions (e.g., KOH in DMF) to form intermediates, followed by regioselective chlorination. Solvent choice (e.g., ethylene dichloride) and catalysts (e.g., AlCl₃) influence yield and purity. Monitor reaction progress via TLC or HPLC, and optimize temperature (60–80°C) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
Combine spectroscopic methods:
- NMR : Assign aromatic proton signals (δ 6.5–7.5 ppm) and hydroxyl protons (broad peak ~δ 5.5 ppm).
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, ensuring accurate bond angles and torsional parameters .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers ensure compound purity for biological assays?
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Validate purity using HPLC (>98% by area) and GC-MS to detect trace solvents or chlorinated byproducts .
Advanced Research Questions
Q. What mechanisms underlie the regioselectivity of chlorination in this compound derivatives?
Chlorination often follows electrophilic aromatic substitution. The hydroxyl group directs ortho/para substitution, but steric hindrance from the hydroxyphenyl group may favor meta positions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .
Q. How should researchers address contradictory spectral data during structural elucidation?
Cross-validate using complementary techniques:
- Compare experimental IR stretches (e.g., O–H at ~3200 cm⁻¹) with computational predictions.
- Resolve ambiguities in NOESY NMR by analyzing spatial proximity of protons.
- Re-examine crystallographic data (e.g., residual electron density in SHELXL) to confirm atom placement .
Q. What strategies are effective for studying the compound’s potential as a pharmacological scaffold?
Q. How can in-silico models predict the environmental fate of this compound?
Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Cross-reference with experimental soil adsorption coefficients (Koc) and hydrolysis half-lives .
Methodological & Safety Considerations
Q. What protocols ensure safe handling of chlorinated phenolic compounds in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
